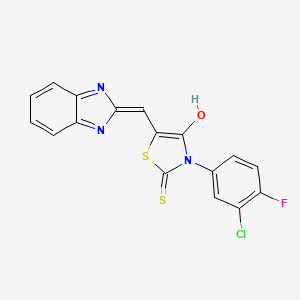

![molecular formula C21H21N5O3 B12129563 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est un composé organique complexe présentant une structure unique combinant des motifs furane, tétrahydrofurane et pyrroloquinoxaline

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique généralement une synthèse organique en plusieurs étapes

Synthèse du noyau pyrroloquinoxaline : Cette étape implique souvent la condensation d'une diamine appropriée avec une dicétone ou un diester dans des conditions acides ou basiques.

Substitution du furane : Le cycle furane peut être introduit par une réaction d'alkylation de Friedel-Crafts utilisant le furfural et un catalyseur approprié.

Substitution du tétrahydrofurane : Le motif tétrahydrofurane est généralement introduit par une réaction de substitution nucléophile utilisant le tétrahydrofurfural.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et une meilleure évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles furane et tétrahydrofurane, à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent cibler le cycle quinoxaline, à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amino ou du motif carboxamide, à l'aide de réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres peroxydes.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogénoalcanes, chlorures d'acyle et autres électrophiles.

Produits principaux

Oxydation : Dérivés oxydés des cycles furane et tétrahydrofurane.

Réduction : Formes réduites du cycle quinoxaline.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.

Biologie

En recherche biologique, ce composé peut être utilisé comme une sonde pour étudier les interactions enzymatiques et les processus cellulaires. Ses caractéristiques structurales en font un candidat pour l'étude des affinités de liaison et des mécanismes réactionnels.

Médecine

En médecine, ce composé présente un potentiel en tant qu'agent thérapeutique. Sa capacité à interagir avec des cibles biologiques suggère des applications dans la découverte de médicaments, en particulier pour les maladies nécessitant une modulation de voies spécifiques.

Industrie

Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité thermique améliorée ou des caractéristiques électroniques améliorées.

Mécanisme d'action

Le mécanisme par lequel le 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les cycles furane et tétrahydrofurane peuvent participer à des liaisons hydrogène et à des interactions π-π, tandis que le noyau pyrroloquinoxaline peut s'engager dans des interactions d'empilement avec des résidus aromatiques dans les protéines.

Mécanisme D'action

The mechanism by which 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and tetrahydrofuran rings can participate in hydrogen bonding and π-π interactions, while the pyrroloquinoxaline core can engage in stacking interactions with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

Composés similaires

2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide : Est dépourvu du motif tétrahydrofurane.

2-amino-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide : Est dépourvu du motif furane.

1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide : Est dépourvu du groupe amino.

Unicité

La présence à la fois de cycles furane et tétrahydrofurane dans la même molécule, ainsi que le noyau pyrroloquinoxaline, rend ce composé unique. Cette combinaison de caractéristiques structurales permet une réactivité chimique diversifiée et une activité biologique potentielle, le distinguant de composés similaires.

Cet aperçu détaillé fournit une compréhension complète du 2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, en soulignant sa synthèse, ses réactions, ses applications et ses caractéristiques uniques

Propriétés

Formule moléculaire |

C21H21N5O3 |

|---|---|

Poids moléculaire |

391.4 g/mol |

Nom IUPAC |

2-amino-1-(furan-2-ylmethyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

InChI |

InChI=1S/C21H21N5O3/c22-19-17(21(27)23-11-13-5-3-9-28-13)18-20(26(19)12-14-6-4-10-29-14)25-16-8-2-1-7-15(16)24-18/h1-2,4,6-8,10,13H,3,5,9,11-12,22H2,(H,23,27) |

Clé InChI |

MSTWTWKKEXEENQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)

![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)

![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)

![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)